3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a pyrrole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Butanamide Backbone: The butanamide backbone can be constructed through a series of condensation reactions, starting with the appropriate aldehyde or ketone and amine, followed by reduction and acylation steps.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction, where a hydroxyphenyl derivative reacts with an appropriate leaving group on the butanamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the butanamide backbone can be reduced to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation Products: Quinones, phenolic derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, 3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, blocking their catalytic activity.
Signal Transduction Modulation: The compound might interfere with intracellular signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide: Similar structure but with a methoxy group instead of a hydroxy group.
3-(4-bromophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide: Similar structure but with a bromine atom instead of a chlorine atom.
3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-(1H-imidazol-1-yl)butanamide: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23ClN2O2 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C22H23ClN2O2/c23-20-7-5-18(6-8-20)19(16-25-13-1-2-14-25)15-22(27)24-12-11-17-3-9-21(26)10-4-17/h1-10,13-14,19,26H,11-12,15-16H2,(H,24,27) |
InChI Key |
OCWMKGPXXYPHPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC(CC(=O)NCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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